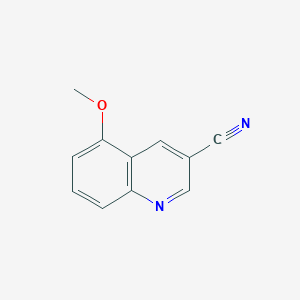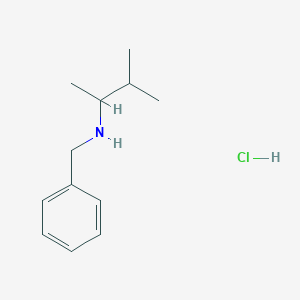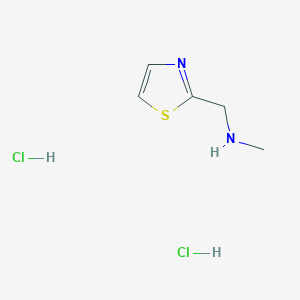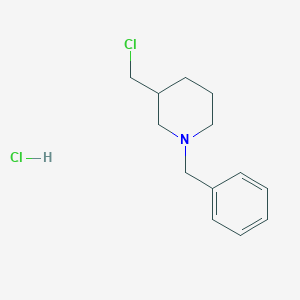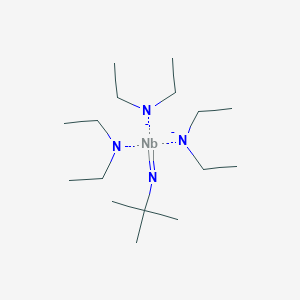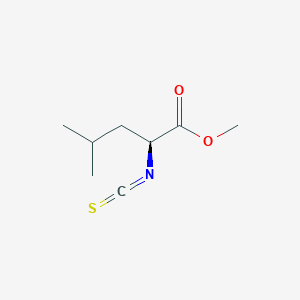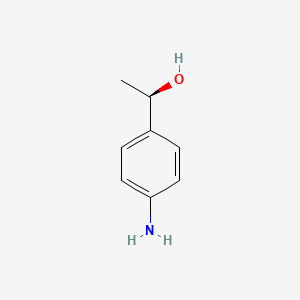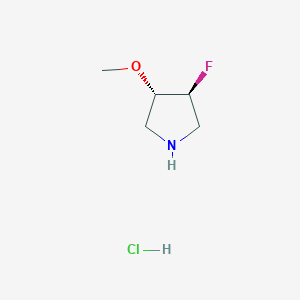![molecular formula C9H20N2O2S B3115687 [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester CAS No. 210767-27-4](/img/structure/B3115687.png)
[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester
Übersicht
Beschreibung
[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester, also known as AET, is a chemical compound that has been widely used in scientific research. AET is a derivative of cysteamine, which is a natural compound found in human cells. AET is commonly used as a tool in biochemical and physiological research due to its ability to modify the activity of certain enzymes and proteins.
Wirkmechanismus
The mechanism of action of [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester involves the modification of the activity of enzymes and proteins. This compound is a thiol-containing compound, which means that it can react with the thiol groups of enzymes and proteins. This reaction can modify the activity of the enzyme or protein by changing its conformation or altering its catalytic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of enzymes that are involved in the metabolism of ROS, which can help protect cells and tissues from oxidative damage. This compound has also been shown to increase the activity of enzymes that are involved in the synthesis of glutathione, which is an important antioxidant molecule in cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has several advantages for use in lab experiments. This compound is a relatively small molecule, which means that it can easily penetrate cell membranes and enter cells. This compound is also stable under physiological conditions, which means that it can be used in a variety of experimental conditions. However, this compound does have some limitations. This compound is a reactive molecule, which means that it can react with other molecules in the experimental system. This can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester. One area of research is the development of new methods for synthesizing this compound. Another area of research is the development of new derivatives of this compound that have improved properties for use in lab experiments. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the context of human diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a useful tool for scientific research due to its ability to modify the activity of enzymes and proteins. This compound has been shown to have a number of biochemical and physiological effects, including increasing the activity of enzymes involved in the metabolism of ROS and glutathione synthesis, as well as having anti-inflammatory effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new synthesis methods and derivatives, and further research on its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has been used extensively in scientific research as a tool to study the activity of enzymes and proteins. This compound is commonly used to modify the activity of enzymes that are involved in the metabolism of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues if not properly regulated. This compound has been shown to increase the activity of enzymes that are involved in the metabolism of ROS, which can help protect cells and tissues from oxidative damage.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-aminoethylsulfanyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-9(2,3)13-8(12)11-5-7-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRODIPSUXCNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



